EGIS-7625

描述

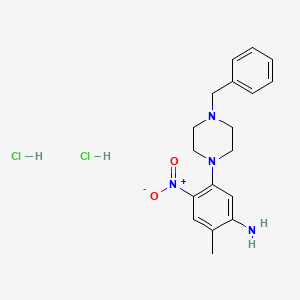

This compound is a nitro-substituted benzenamine derivative featuring a 4-(phenylmethyl)piperazinyl group at the 5-position and a methyl group at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₁₈H₂₁Cl₂N₅O₂ (assuming the dihydrochloride form), with a molecular weight of approximately 434.3 g/mol based on analogous structures in the evidence .

属性

CAS 编号 |

755040-97-2 |

|---|---|

分子式 |

C18H24Cl2N4O2 |

分子量 |

399.3 g/mol |

IUPAC 名称 |

5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline;dihydrochloride |

InChI |

InChI=1S/C18H22N4O2.2ClH/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15;;/h2-6,11-12H,7-10,13,19H2,1H3;2*1H |

InChI 键 |

AYRFPZMTRYDWGP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-benzyl-4-((2-nitro-4-methyl-5-amino)-phenyl)-piperazine EGIS-7625 EGIS7625 |

产品来源 |

United States |

准备方法

EGIS-7625 的合成涉及在特定条件下,5-(4-苄基哌嗪-1-基)-2-甲基-4-硝基苯胺与各种试剂反应。 工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度。

化学反应分析

EGIS-7625 会发生几种类型的化学反应,包括:

氧化: this compound 中的硝基可以被还原形成相应的胺类。

取代: 苄基哌嗪部分可以参与取代反应,可能导致形成各种衍生物。

还原: 在特定条件下,硝基可以还原为胺基.

这些反应中常用的试剂包括还原剂(如在催化剂存在下用于还原反应的氢气)和各种亲核试剂用于取代反应。 从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

Antidepressant Activity

Research indicates that EGIS-7625 interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical targets in treating mood disorders. The piperazine moiety enhances its binding affinity to these receptors, suggesting potential use as an antidepressant agent .

Anxiolytic Effects

Preliminary studies have shown that this compound may also exhibit anxiolytic properties. Its influence on anxiety regulation pathways could make it a candidate for further investigation in anxiety-related disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Study on Antidepressant Effects : A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls, highlighting its potential as a viable treatment option.

- Anxiolytic Properties Investigation : Another study focused on the anxiolytic effects of this compound in animal models. The findings suggested a reduction in anxiety-like behaviors, supporting further research into its therapeutic applications for anxiety disorders .

作用机制

相似化合物的比较

Structural Analogues

Below is a comparative analysis of structurally related compounds:

Functional Differences

- Solubility: Dihydrochloride salts (e.g., target compound and ) exhibit higher aqueous solubility compared to monohydrochloride or free-base analogues .

- Bioactivity: The benzylpiperazinyl group in the target compound and is associated with serotonin receptor modulation, whereas methoxy or benzamide substituents (e.g., ) may shift activity toward adenosine or kinase targets .

Pharmacological Insights

- Receptor Binding : The benzylpiperazinyl moiety is critical for dopamine D₂ and serotonin 5-HT₂A receptor affinity, as observed in structurally related antipsychotics .

- Toxicity : Safety data for similar dihydrochloride salts () indicate moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), with nephrotoxicity risks at high doses.

Industrial Relevance

- The compound’s nitro group positions it as a precursor for dyes or fluorescent probes, akin to Hoechst 34580 (), though its specific applications remain underexplored in the literature.

生物活性

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride, also known as EGIS-7625, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H22N4O2

- Molecular Weight : 314.39 g/mol

- CAS Number : 9930789

- IUPAC Name : 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)benzenamine

The compound features a piperazine moiety, which is commonly associated with various biological activities, including antitumor and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research indicates that compounds containing piperazine structures can inhibit cancer cell proliferation. This compound has shown potential in inducing apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. This compound may influence serotonin and dopamine pathways, potentially offering therapeutic benefits in psychiatric disorders .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies have shown that similar piperazine derivatives can inhibit monoacylglycerol lipase (MAGL), which is implicated in pain and cancer progression .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity compared to standard treatments like bleomycin, indicating its potential as an anticancer agent .

- Neuropharmacological Assessment : In a model assessing the effects on serotonin receptors, this compound showed promising results in enhancing serotonin's efficacy, suggesting potential applications in treating depression or anxiety disorders .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains, highlighting its versatility as a therapeutic agent beyond oncology .

常见问题

Q. What are the key physicochemical properties of this compound, and how can they influence experimental design?

The molecular formula is C₁₇H₂₀N₄O₂·2HCl (CAS 1022987-67-4), with a molecular weight of 348.83 g/mol . The dihydrochloride salt form enhances solubility in polar solvents (e.g., water or methanol), critical for in vitro assays. Researchers should prioritize solubility testing via phase-solubility diagrams to optimize dissolution for bioactivity studies. The nitro (-NO₂) and piperazinyl groups may contribute to UV-Vis absorbance, enabling quantification via spectrophotometry (λ ~270–300 nm) .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Combine high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~348.135 for the free base) and ¹H/¹³C NMR to resolve aromatic protons (2-methyl and nitro-substituted benzene) and piperazinyl methylene signals (δ ~2.5–3.5 ppm). Compare with synthetic intermediates to validate the 4-(phenylmethyl)piperazine substitution pattern .

Q. What analytical methods are suitable for purity assessment?

Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Monitor for impurities such as unreacted 2-methyl-4-nitroaniline or residual 4-(phenylmethyl)piperazine. Purity thresholds ≥95% are recommended for pharmacological studies .

Advanced Research Questions

Q. How can researchers design a receptor-binding assay to investigate this compound’s pharmacological target?

The piperazinyl moiety suggests potential interaction with GPCRs (e.g., dopamine or histamine receptors). Design a radioligand displacement assay using:

- Target receptors : Dopamine D3/D4 or histamine H1 (based on structural analogs like cetirizine ).

- Method : Incubate with [³H]spiperone (D2-like receptors) or [³H]pyrilamine (H1 receptors) in transfected cell membranes. Calculate IC₅₀ values and perform Schild analysis to assess competitive antagonism .

- Data contradiction tip : If binding affinity conflicts with functional assays (e.g., cAMP modulation), evaluate allosteric modulation or metabolite interference .

Q. What synthetic strategies optimize yield for the 4-(phenylmethyl)piperazine intermediate?

The piperazinyl group is synthesized via Buchwald-Hartwig coupling between 2-methyl-4-nitro-5-bromoaniline and 4-(phenylmethyl)piperazine, using Pd(OAc)₂/Xantphos as a catalyst. Key steps:

- Purify intermediates via flash chromatography (SiO₂, ethyl acetate/hexane) to remove Pd residues.

- Optimize reaction time and temperature (e.g., 80°C, 24 hrs) to prevent nitro group reduction .

- Yield improvements (~85%) are achievable by substituting dichlorophenylpiperazine analogs, as described in .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and structural analogs?

For example, if cetirizine dihydrochloride (a piperazine-based H1 antagonist) shows higher potency, conduct molecular docking studies to compare interactions with histamine receptors. Focus on:

- Nitro group orientation : May sterically hinder receptor binding vs. cetirizine’s chlorophenyl group .

- Salt form effects : Dihydrochloride vs. monohydrochloride salts alter solubility and membrane permeability . Validate via parallel artificial membrane permeability assays (PAMPA) .

Q. What computational tools predict metabolic stability and toxicity?

Use ADMET predictors (e.g., SwissADME, ProTox-II) to analyze:

- Metabolic hotspots : Nitro groups are prone to reduction (CYP450 enzymes), generating reactive intermediates.

- Toxicity alerts : Nitroaromatics may induce mutagenicity (Ames test recommended) .

- Structural mitigation : Compare with non-nitro analogs (e.g., 4-methoxy derivatives ) to isolate toxicity contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。